molecular formula C10H11ClF2O2 B147930 (2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol CAS No. 126917-45-1

(2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol

Cat. No.: B147930
CAS No.: 126917-45-1
M. Wt: 236.64 g/mol
InChI Key: QLTWFOKSXGYQMZ-LHLIQPBNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol is an organic compound characterized by the presence of a chloro group, two hydroxyl groups, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and butane-1,2-diol.

    Hydroxylation: The hydroxyl groups are introduced via hydroxylation reactions, which can be carried out using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.

    Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride.

Properties

CAS No.

126917-45-1

Molecular Formula

C10H11ClF2O2

Molecular Weight

236.64 g/mol

IUPAC Name

(2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol

InChI

InChI=1S/C10H11ClF2O2/c1-6(11)10(15,5-14)8-3-2-7(12)4-9(8)13/h2-4,6,14-15H,5H2,1H3/t6-,10-/m1/s1

InChI Key

QLTWFOKSXGYQMZ-LHLIQPBNSA-N

SMILES

CC(C(CO)(C1=C(C=C(C=C1)F)F)O)Cl

Isomeric SMILES

C[C@H]([C@](CO)(C1=C(C=C(C=C1)F)F)O)Cl

Canonical SMILES

CC(C(CO)(C1=C(C=C(C=C1)F)F)O)Cl

Synonyms

(2R,3R)-3-CHLORO-2-(2,4-DIFLUORO-PHENYL)-BUTANE-1,2-DIOL

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.